1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride

Description

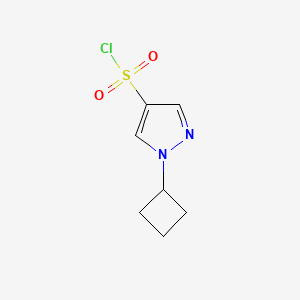

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole core substituted with a cyclobutyl group at the 1-position and a sulfonyl chloride (-SO₂Cl) moiety at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical and agrochemical applications. Its reactivity stems from the electrophilic sulfonyl chloride group, enabling nucleophilic substitution reactions with amines, alcohols, or thiols. The cyclobutyl substituent introduces steric and electronic effects that influence its reactivity and stability compared to analogs with smaller or bulkier substituents .

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDUUKSSKFCFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544955-53-4 | |

| Record name | 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-cyclobutyl-1H-pyrazole with chlorosulfonic acid. The reaction conditions often require a controlled temperature environment to ensure the desired product’s formation. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride has been studied for various biological activities, particularly its antiproliferative effects against cancer cell lines. Research indicates that derivatives of pyrazole compounds often exhibit significant cytotoxicity, making them candidates for further pharmacological exploration.

Antiproliferative Activity

Recent studies have shown that certain pyrazole derivatives exhibit promising antiproliferative activity against human cancer cell lines. For instance:

- A study demonstrated that specific pyrazole derivatives caused cell cycle arrest and apoptosis in A375 melanoma cells. The mechanism involved increased reactive oxygen species production and mitochondrial dysfunction, leading to enhanced apoptotic signaling pathways .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A series of new pyrazole-4-sulfonamide derivatives were synthesized, including those derived from this compound. These compounds were evaluated for their antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated several compounds with IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .

Case Study 2: Mechanistic Studies on Apoptosis Induction

In another investigation, the effects of a derivative based on this compound were assessed on A375 cells. The study found that treatment led to significant increases in apoptotic markers such as cleaved caspase-3 and cytochrome c release. Flow cytometric analysis confirmed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride

- Molecular Formula : C₇H₉ClN₂O₂S

- Substituents : Cyclopropylmethyl (-CH₂-C₃H₅) at the 1-position.

- Key Differences: The cyclopropylmethyl group introduces a three-membered strained ring connected via a methylene (-CH₂-) bridge, reducing steric hindrance near the pyrazole nitrogen compared to the cyclobutyl group.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C₁₂H₉ClF₃N₂OS

- Substituents : 3-Chlorophenylsulfanyl (-S-C₆H₄Cl) at the 5-position, trifluoromethyl (-CF₃) at the 3-position, and aldehyde (-CHO) at the 4-position.

- Key Differences :

Physical and Chemical Properties

| Property | 1-Cyclobutyl-1H-pyrazole-4-sulfonyl Chloride | 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde |

|---|---|---|---|

| Molecular Weight | 220.68* (theoretical) | 220.68 | 318.72 |

| Storage | Not reported | 2–8°C (inert atmosphere) | Not reported |

| Hazard Statements | H314 (skin/eye corrosion) | H314 | Not available |

| Reactivity | High (SO₂Cl group) | High (SO₂Cl group) | Moderate (sulfanyl and aldehyde groups) |

*Note: The molecular formula for this compound is inferred as C₇H₉ClN₂O₂S based on structural analogy, though conflicting data in lists C₇H₉ClN₂O₂ (likely an error).

Electrophilic Reactivity

Biological Activity

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 3-cyclobutyl-1H-pyrazole with chlorosulfonic acid. This reaction is conducted under controlled conditions to produce the desired sulfonyl chloride derivative with high yield and purity. The general reaction can be depicted as follows:

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, a study evaluated various pyrazole derivatives for their effectiveness against several microbial strains, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL, highlighting their potential as antimicrobial agents .

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| 4f | Candida albicans | 62.5 |

| 4g | Staphylococcus aureus | 62.5 |

| 3f | Saccharomyces cerevisiae | 62.5 |

Enzyme Inhibition

In addition to antimicrobial properties, the compound has been investigated for its enzyme inhibition capabilities. The sulfonyl chloride group is known to react with nucleophiles, forming covalent bonds that can inhibit various enzymes. This reactivity suggests potential applications in developing drugs targeting specific enzyme pathways involved in diseases such as cancer and infections .

The mechanism of action for this compound primarily involves its ability to form covalent bonds with nucleophilic sites on target enzymes or microbial proteins. This interaction can lead to the inhibition of enzymatic activity or disruption of microbial function, contributing to its biological effects.

Case Studies and Research Findings

A comprehensive study on pyrazole derivatives, including this compound, revealed that these compounds exhibit dual antimicrobial and antioxidant activities. The research utilized molecular docking studies to predict interactions with target proteins, providing insight into their potential therapeutic applications .

Notable Findings

- Antioxidant Activity : Several derivatives showed significant antioxidant properties compared to standard antioxidants like butylhydroxytoluene (BHT).

- Synergistic Effects : Compounds containing both pyrazole and sulfonamide moieties exhibited enhanced antimicrobial activity due to synergistic effects .

Q & A

Q. What are the optimal synthetic routes for 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride, and how can purity be maximized?

Methodological Answer: The synthesis typically involves chlorosulfonation of 1-cyclobutyl-1H-pyrazole-4-thiol using chlorine gas or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) to track reaction progress .

- Purification : Recrystallization in dichloromethane/hexane or column chromatography (silica gel, gradient elution) to isolate the sulfonyl chloride .

- Yield Optimization : Maintain temperatures below 0°C during chlorosulfonation to minimize side reactions like hydrolysis.

Q. What spectroscopic and analytical techniques validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : S=O stretching vibrations at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z ~220 (M⁺) with fragmentation patterns confirming the cyclobutyl and sulfonyl groups .

Advanced Research Questions

Q. How does the cyclobutyl substituent influence the reactivity of this compound compared to other alkyl/aryl analogs?

Methodological Answer: The cyclobutyl group introduces steric strain and electron-donating effects, altering reactivity:

- Nucleophilic Substitution : Reduced reactivity with bulky nucleophiles (e.g., tert-butylamine) compared to phenyl or methyl analogs due to steric hindrance .

- Hydrolysis Stability : Higher susceptibility to hydrolysis than trifluoromethyl analogs (e.g., 1-methyl-3-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride) due to weaker electron-withdrawing effects .

- Experimental Validation : Compare reaction kinetics with cyclopentyl or cyclohexyl analogs under identical conditions (e.g., DMF, 25°C) .

Q. What strategies mitigate sulfonyl chloride hydrolysis during coupling reactions?

Methodological Answer:

- Solvent Selection : Use anhydrous dichloromethane or THF with molecular sieves to scavenge water .

- Reaction Conditions : Conduct reactions under inert atmosphere (N₂/Ar) at 0–5°C to slow hydrolysis .

- Additives : Include catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation, reducing exposure time to moisture .

Q. How can computational modeling predict the bioactivity of sulfonamide derivatives synthesized from this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase or kinases). The cyclobutyl group may occupy hydrophobic pockets, as seen in cyclopentyl analogs .

- QSAR Analysis : Correlate substituent steric/electronic parameters (Hammett σ, Taft Es) with IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for sulfonamide derivatives synthesized from this compound?

Methodological Answer:

- Variable Control : Ensure consistent stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (2–4 hours) .

- Side Reaction Identification : Use LC-MS to detect hydrolyzed byproducts (e.g., sulfonic acid) when yields drop below 60% .

- Literature Benchmarking : Compare methods with structurally similar compounds (e.g., 1-cyclopentyl analogs), where yields typically range 50–75% .

Stability and Storage

Q. What storage conditions prolong the shelf life of this compound?

Methodological Answer:

- Temperature : Store at –20°C in sealed, argon-flushed vials .

- Desiccants : Include silica gel packs to absorb moisture .

- Decomposition Monitoring : Periodically check purity via ¹H NMR; discard if sulfonic acid peaks (δ 1.5–2.5 ppm) exceed 5% .

Biological Applications

Q. How to design assays for evaluating enzyme inhibition by sulfonamide derivatives of this compound?

Methodological Answer:

- Target Selection : Focus on metalloenzymes (e.g., carbonic anhydrase) due to sulfonamide’s affinity for zinc ions .

- Assay Protocol :

- Pre-incubate enzyme with inhibitor (0.1–100 µM) in pH 7.4 buffer.

- Measure activity via colorimetric substrate (e.g., 4-nitrophenyl acetate for carbonic anhydrase) .

- Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.